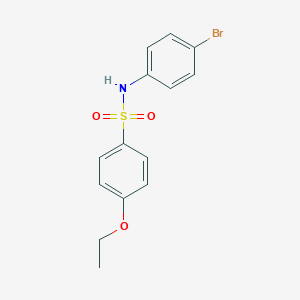
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide, also known as AEBSF, is a sulfonamide derivative that is commonly used as a protease inhibitor in biochemical research. It is a synthetic compound that has been extensively studied for its ability to inhibit a wide range of proteases, making it a valuable tool for investigating the role of proteases in various biological processes.
作用机制
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide works by irreversibly binding to the active site of proteases, thereby inhibiting their activity. It forms a covalent bond with the serine residue of the protease, which prevents the protease from cleaving its substrate. This mechanism of action makes N-(4-bromophenyl)-4-ethoxybenzenesulfonamide a potent and selective inhibitor of serine proteases.
Biochemical and Physiological Effects
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several proteases involved in blood coagulation, such as thrombin and factor Xa. N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has also been shown to inhibit the activity of proteases involved in fibrinolysis, such as plasmin and urokinase. In addition, N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has been found to inhibit the activity of proteases involved in inflammation, such as elastase and cathepsin G.
实验室实验的优点和局限性
One advantage of using N-(4-bromophenyl)-4-ethoxybenzenesulfonamide as a protease inhibitor is its broad specificity. It has been shown to inhibit a wide range of proteases, making it a valuable tool for investigating the role of proteases in various biological processes. Another advantage is its irreversibility, which allows for long-term inhibition of protease activity.
However, one limitation of using N-(4-bromophenyl)-4-ethoxybenzenesulfonamide is its potential for off-target effects. Since it is a broad-spectrum inhibitor, it may also inhibit the activity of non-target proteases, leading to unintended effects. Another limitation is its irreversibility, which may make it difficult to study the recovery of protease activity after inhibition.
未来方向
There are several future directions for research on N-(4-bromophenyl)-4-ethoxybenzenesulfonamide. One area of interest is the development of more selective protease inhibitors that target specific proteases involved in disease processes. Another area of interest is the use of N-(4-bromophenyl)-4-ethoxybenzenesulfonamide in combination with other protease inhibitors to achieve synergistic effects. Finally, further research is needed to investigate the off-target effects of N-(4-bromophenyl)-4-ethoxybenzenesulfonamide and its potential impact on biological systems.
Conclusion
In conclusion, N-(4-bromophenyl)-4-ethoxybenzenesulfonamide, or N-(4-bromophenyl)-4-ethoxybenzenesulfonamide, is a valuable tool for investigating the role of proteases in various biological processes. Its broad specificity and irreversibility make it a potent and selective inhibitor of serine proteases. While it has advantages and limitations for lab experiments, further research is needed to explore its potential applications in disease research and drug development.
合成方法
The synthesis of N-(4-bromophenyl)-4-ethoxybenzenesulfonamide involves the reaction of 4-bromophenylsulfonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid with a melting point of 165-168°C.
科学研究应用
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has been widely used as a protease inhibitor in biochemical research due to its ability to inhibit a wide range of proteases. It has been used to study the role of proteases in various biological processes such as blood coagulation, fibrinolysis, and inflammation. N-(4-bromophenyl)-4-ethoxybenzenesulfonamide has also been used to investigate the role of proteases in cancer progression and metastasis.
属性
分子式 |
C14H14BrNO3S |
|---|---|
分子量 |
356.24 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO3S/c1-2-19-13-7-9-14(10-8-13)20(17,18)16-12-5-3-11(15)4-6-12/h3-10,16H,2H2,1H3 |
InChI 键 |
HUWPRVNKSVACQM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br |
规范 SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B229222.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B229225.png)
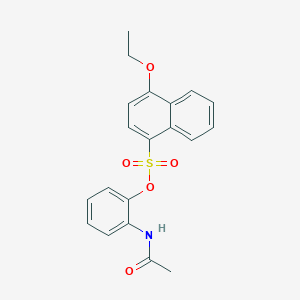
![2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229227.png)
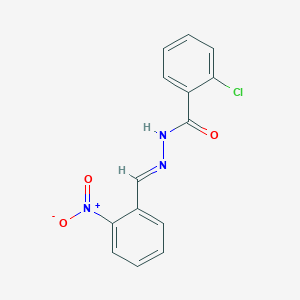

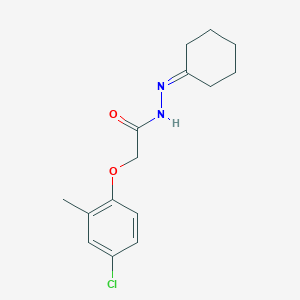
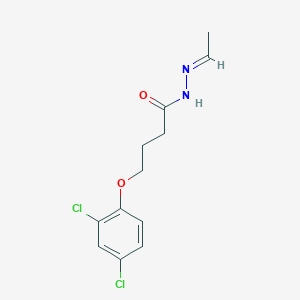
![N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B229240.png)

![2,4-dichloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229245.png)
![2-(2-methylphenoxy)-N'-[(1E)-pyridin-2-ylmethylene]acetohydrazide](/img/structure/B229246.png)